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molecular formula C14H9N3O3 B4729575 3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

3-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B4729575
M. Wt: 267.24 g/mol
InChI Key: NNGYHIRLHINGGU-UHFFFAOYSA-N
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Patent
US08486979B2

Procedure details

The title compound was prepared according to method C using benzo[d][1,3]dioxole-5-carboxylic acid (Aldrich) and N′-hydroxynicotinimidamide (Tyger). 1H NMR (300 MHz, DMSO-d6) δ 6.22 (s, 2 H), 7.20 (d, J=8.1 Hz, 1 H), 7.61-7.69 (m, 2 H), 7.81 (dd, J=8.1, 1.7 Hz, 1 H), 8.42 (dt, J=8.2, 1.9, 1.7 Hz, 1 H), 8.81 (dd, J=4.7, 1.7 Hz, 1 H), 9.24 (dd, J=2.2, 0.8 Hz, 1 H) ppm; MS (DCI/NH3) m/z 268 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=O)=[CH:9][C:4]=2[O:3][CH2:2]1.O[N:14]=[C:15]([NH2:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1.N>>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3[O:12][N:22]=[C:15]([C:16]4[CH:17]=[N:18][CH:19]=[CH:20][CH:21]=4)[N:14]=3)=[CH:9][C:4]=2[O:3][CH2:2]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON=C(C1=CN=CC=C1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2=NC(=NO2)C=2C=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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